4-(3,3-Difluoroazetidin-1-yl)piperidine

Description

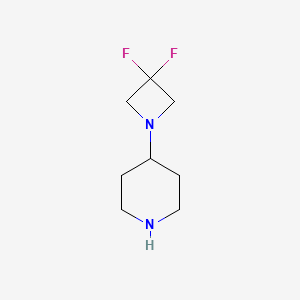

Structure

2D Structure

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSGIIPUOLDNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732483 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-73-9 | |

| Record name | 4-(3,3-Difluoro-1-azetidinyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require stringent control of reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

4-(3,3-Difluoroazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroazetidinyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidinyl ketones, while reduction may produce difluoroazetidinyl alcohols .

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroazetidinyl group is believed to enhance the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine Derivatives with Fluorinated Substituents

3-Fluoroazetidine Hydrochloride

- Structure: Contains a monocyclic azetidine ring with a single fluorine atom.

- Key Differences : The absence of a second fluorine atom and the lack of a piperidine ring reduce steric bulk and alter electronic properties compared to 4-(3,3-Difluoroazetidin-1-yl)piperidine.

- Relevance : Used in SAR studies to assess the impact of fluorine substitution on receptor binding .

3,3-Difluoropyrrolidine Hydrochloride

- Structure : A five-membered pyrrolidine ring with two geminal fluorine atoms.

- Comparison : The larger ring size (pyrrolidine vs. azetidine) increases conformational flexibility but may reduce target selectivity due to less rigid spatial orientation .

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Piperidine vs. Piperazine/Morpholine Derivatives

Evidence from EP2 receptor modulators (e.g., CID890517) demonstrates that replacing piperidine with piperazine or morpholine abolishes potentiation activity, highlighting the critical role of the piperidine nitrogen’s basicity and spatial arrangement . For example:

- CID890517 : A 2-piperidinyl phenyl benzamide with para-fluorobenzamide.

Benzimidazolinyl Piperidine Derivatives

Compounds like 4-(2-keto-1-benzimidazolinyl)piperidine exhibit leishmanicidal activity (IC50: 7.06–84.6 µg/mL), where slight structural modifications (e.g., chloro substitution) significantly alter efficacy. The difluoroazetidine group in this compound may similarly fine-tune bioactivity through steric and electronic effects .

Natural Piperidine Alkaloids

However, the synthetic difluoroazetidine substitution in the target compound likely enhances metabolic stability over natural analogs .

Physicochemical Properties

| Property | This compound (Predicted) | 3,3-Difluoropyrrolidine HCl | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine |

|---|---|---|---|

| Molecular Weight | ~220 g/mol | 144.56 g/mol | 219.21 g/mol |

| pKa | ~9.5 (piperidine nitrogen) | ~8.7 | 9.78 |

| LogP | ~1.5 (moderate lipophilicity) | 0.9 | 2.3 |

| Solubility | Moderate aqueous solubility | High | Low |

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)piperidine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological interactions, and preliminary research findings, supported by data tables and relevant studies.

Structure and Properties

The molecular formula of this compound is CHFN with a molecular weight of approximately 276.32 g/mol. The compound features a piperidine ring substituted with a 3,3-difluoroazetidine moiety, which may influence its pharmacological properties. The unique arrangement of these heterocyclic rings suggests potential interactions with various biological targets.

Interaction Studies

Initial studies indicate that this compound may interact with specific protein targets, potentially influencing their activity. Techniques such as surface plasmon resonance and fluorescence-based assays are often employed to quantify binding affinities and kinetics. These studies are crucial for understanding the therapeutic potential of the compound.

Inhibition Studies

Preliminary findings suggest that derivatives of this compound may act as inhibitors of important enzymes in drug metabolism:

- CYP3A4 Inhibition : Some derivatives have been noted as potential CYP3A4 inhibitors. CYP3A4 is a significant enzyme involved in drug metabolism, and its inhibition could lead to altered pharmacokinetics of co-administered drugs.

- 5-Lipoxygenase (5-LO) Inhibition : The compound has shown inhibitory activity against 5-LO with an IC value around 100 µM, indicating its potential role in inflammatory pathways .

Pharmacokinetic Profiling

In vivo studies conducted on Balb/C mice revealed insights into the pharmacokinetic properties of the compound:

- Bioavailability : The bioavailability of this compound was observed to be around 21% when administered orally, compared to 66% for a related compound . This difference emphasizes the need for further optimization in drug formulation.

- Clearance Rates : The compound exhibited moderate clearance rates, which could affect its therapeutic efficacy. The correlation between total microsomal clearance measured in vitro and unbound clearance in vivo was noted as significant .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Contains fluorine substitution on piperidine | 0.84 |

| tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate | Similar difluorinated piperidine structure | 0.85 |

| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | Trifluoromethyl group instead of difluoromethyl | 0.83 |

| tert-Butyl (aminomethyl)-3,3-difluoropiperidine-1-carboxylate | Aminomethyl group present | 0.86 |

This comparison highlights that while there are structurally similar compounds, the specific arrangement of functional groups in this compound may confer unique properties advantageous for specific biological activities or applications.

Q & A

Q. What computational methods are recommended for predicting the pharmacological targets of 4-(3,3-Difluoroazetidin-1-yl)piperidine?

Methodological Answer: To identify potential pharmacological targets, employ SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analysis . SwissTargetPrediction evaluates ligand-protein interactions based on molecular similarity, while PASS predicts biological activity spectra (e.g., kinase inhibition, neurotransmitter modulation). For example, piperidine derivatives like LAS-250 and LAS-251 showed antitumor activity via kinase and protease inhibition in PASS analysis . Additionally, molecular docking can refine target hypotheses by assessing binding affinities to enzymes (e.g., CYP2D15) or ion channels .

Q. How can QSAR models guide the structural optimization of this compound?

Methodological Answer: Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and electronic parameters. For phenyl piperidine derivatives, pIC50 values (negative log IC50) were correlated with structural features to predict SERT inhibition . Use software such as ADMET Predictor™ to optimize pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) while retaining activity. Substituent effects, such as fluorination at the azetidine ring, can be modeled to enhance metabolic stability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer: Combine FTIR, FT-Raman, and UV-Vis spectroscopy with DFT calculations to assign vibrational modes and electronic transitions. For piperidine analogs, DFT-based normal coordinate analysis (NCA) and potential energy surface (PES) scans validate conformational stability . NMR (1H/13C) is critical for confirming protonation states and spatial arrangements, as seen in studies of piperidine-metal complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer: Perform comparative validation using tiered testing:

In silico : Predict ADMET properties (e.g., CYP inhibition, plasma protein binding) with ADMET Predictor™ .

In vitro : Validate hepatic microsomal stability and Caco-2 permeability assays.

In vivo : Conduct rodent PK studies to assess bioavailability and clearance.

Discrepancies often arise from unmodeled metabolic pathways (e.g., unexpected fluorinated metabolite formation). Adjust QSAR descriptors to include fluorine-specific interactions (e.g., hydrogen bonding with CYP450 isoforms) .

Q. What strategies are effective in designing multi-target ligands based on this scaffold?

Methodological Answer: Leverage structure-based drug design (SBDD) and polypharmacology principles :

- Scaffold hybridization : Integrate the difluoroazetidine moiety with pharmacophores targeting kinases (e.g., imidazole for ATP-binding sites) and neurotransmitter transporters (e.g., diphenethylamine motifs for SERT).

- Molecular dynamics (MD) simulations : Optimize binding poses for dual targets (e.g., LAS-252’s activity as a nicotinic receptor agonist and CYP2D15 substrate) .

- Pharmacophore mapping : Identify overlapping features (e.g., hydrogen bond acceptors from fluorine atoms) to balance selectivity and promiscuity .

Q. How can synthetic routes be optimized to address steric hindrance from the 3,3-difluoroazetidine group?

Methodological Answer: Modify reaction conditions to mitigate steric effects:

- Protecting groups : Use Boc or Fmoc to shield reactive amines during piperidine-azetidine coupling .

- Catalytic systems : Employ Pd/C with HCOONH4 for intramolecular acyl transfer in spiro-piperidine syntheses .

- Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered intermediates, as demonstrated in piperidine-based pyran analog synthesis .

Q. What experimental approaches validate the impact of the difluoroazetidine group on metabolic stability?

Methodological Answer: Compare in vitro metabolic profiles of analogs with/without fluorine substituents:

Microsomal incubation : Assess oxidative metabolism using human liver microsomes (HLMs) and LC-MS/MS to identify defluorinated metabolites.

CYP inhibition assays : Quantify interactions with CYP3A4/2D6 isoforms, where fluorine’s electronegativity may reduce metabolic clearance .

Isotope labeling : Use 18F or 19F NMR to track metabolic pathways in real-time .

Data Contradiction Analysis

Q. How to interpret conflicting activity data between enzymatic assays and cell-based models?

Methodological Answer: Investigate off-target effects and cellular context :

- Counter-screening : Test the compound against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify compensatory mechanisms (e.g., upregulation of alternative kinases in tumor cells) .

- Membrane permeability : Measure cellular uptake via LC-MS to distinguish poor permeability from true inactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.